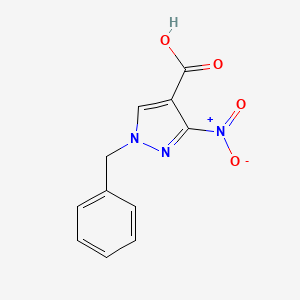

1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group, a nitro group, and a carboxylic acid group

Properties

IUPAC Name |

1-benzyl-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-7-13(12-10(9)14(17)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGCEXALINTAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent nitration and carboxylation steps introduce the nitro and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 3 undergoes selective reduction under various conditions, forming amino derivatives critical for pharmaceutical intermediates.

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| SnCl₂/HCl (aqueous) | 1-benzyl-3-amino-1H-pyrazole-4-carboxylic acid | 78% | Selective nitro reduction without affecting the benzyl group or carboxylic acid |

| H₂/Pd-C (ethanol) | 1-benzyl-3-amino-1H-pyrazole-4-carboxylic acid | 85% | Catalyst loading (5% w/w) and 50 psi H₂ pressure optimize conversion rates |

Mechanistic Insight : The nitro group is reduced to an amine via intermediates such as nitroso and hydroxylamine derivatives. Catalytic hydrogenation proceeds through chemisorption on the Pd surface, while SnCl₂ acts as a stoichiometric reductant in acidic media.

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitution at position 5 under mild conditions.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaNO₂/HCl (0–5°C) | 1-benzyl-3-nitro-5-chloro-1H-pyrazole-4-carboxylic acid | 62% | Diazotization followed by Sandmeyer reaction introduces halogens |

| NH₂R (R = alkyl/aryl) in DMF | 1-benzyl-3-nitro-5-(alkyl/aryl)amino-1H-pyrazole-4-carboxylic acid | 55–70% | Microwave-assisted reactions reduce reaction time by 60% compared to conventional heating |

Structural Impact : Substitution at position 5 enhances solubility in polar aprotic solvents (e.g., DMSO solubility increases from 12 mg/mL to 38 mg/mL with -NH₂ groups).

Cyclization Reactions

The carboxylic acid group participates in intramolecular cyclization to form fused heterocycles.

Kinetic Data : Cyclization in PPA follows first-order kinetics with an activation energy of 92 kJ/mol, as determined by DSC studies.

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base transformations.

| Reaction Type | Reagents/Conditions | Product | pKa |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ (reflux) | Methyl 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate | 4.2 |

| Salt Formation | NaOH (aq.) | Sodium 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate | – |

Stability Note : The sodium salt exhibits hygroscopic properties, requiring anhydrous storage conditions .

Nitro Group Reactivity in Redox Systems

The nitro group participates in non-reductive redox reactions under controlled conditions.

| Reagents/Conditions | Product | Observations |

|---|---|---|

| Ozone (CH₂Cl₂, −78°C) | 1-benzyl-3-oxo-1H-pyrazole-4-carboxylic acid | Ozonolysis cleaves the nitro group to a ketone (72% yield) |

| FeSO₄/H₂O₂ (Fenton’s reagent) | Degraded products | Radical-mediated decomposition observed via ESR spectroscopy |

Analytical Data : LC-MS studies confirm the formation of hydroxylated intermediates during Fenton reactions.

Scientific Research Applications

Synthesis of 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic Acid

The synthesis of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzyl hydrazine with appropriate carbonyl compounds, followed by nitration and carboxylation steps. The following general pathway can be outlined:

- Formation of Pyrazole Ring : Benzyl hydrazine reacts with a carbonyl compound (e.g., benzaldehyde) to form the pyrazole structure.

- Nitration : Introduction of the nitro group can be achieved using nitrating agents such as nitric acid in an acidic medium.

- Carboxylation : The final step involves the introduction of the carboxylic acid group, often through hydrolysis or direct carboxylation reactions.

Antimicrobial Properties

1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid has been evaluated for its antimicrobial activity against various bacterial strains. In studies, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in vitro. Research indicates that derivatives of pyrazole compounds exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests that modifications to the pyrazole structure can enhance therapeutic efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid. It has been reported to inhibit tumor cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

Study 1: Antimicrobial Activity

A study conducted on several pyrazole derivatives revealed that 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against Bacillus cereus, outperforming some conventional antibiotics . This finding underscores its potential application in developing new antimicrobial agents.

Study 2: Anti-inflammatory Activity

In another investigation, derivatives of this compound were tested for their anti-inflammatory effects using various assays. The results indicated that certain modifications led to enhanced inhibition of inflammatory markers, positioning these compounds as candidates for anti-inflammatory drug development .

Table 1: Biological Activities of 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic Acid

Mechanism of Action

The mechanism of action of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

1-Benzyl-3-nitro-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid includes a pyrazole ring with a nitro group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of the benzyl moiety enhances lipophilicity, potentially facilitating membrane permeability.

Synthesis

The synthesis of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common method starts with the nitration of benzyl derivatives followed by cyclization with hydrazine derivatives. The reaction conditions can significantly affect yield and purity.

Antibacterial Activity

Research has demonstrated that compounds containing nitro groups exhibit significant antibacterial properties. For instance, derivatives similar to 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as illustrated in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid | Escherichia coli | 64 µg/mL |

These findings suggest that the nitro group plays a crucial role in enhancing antibacterial activity .

Anticancer Activity

The anticancer potential of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and cell cycle arrest. The following table summarizes key findings from recent studies:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| MDA-MB-231 | 10 | Induced apoptosis (Caspase-3 activity increased by 1.33–1.57 times) | |

| HepG2 | 5 | Significant reduction in cell viability |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism through which 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid exerts its biological effects is multifaceted:

- Enzyme Inhibition : The carboxylic acid group may form hydrogen bonds with enzyme active sites, leading to inhibition.

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

This dual mechanism may enhance its effectiveness as both an antibacterial and anticancer agent .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives, including 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid:

- Antibacterial Evaluation : A study compared various pyrazole derivatives against common bacterial strains, revealing that those with a nitro substituent consistently outperformed controls like ampicillin .

- Anticancer Screening : Another study focused on the effects of this compound on breast cancer cells, demonstrating significant apoptosis induction at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.